Acotiamide Impurity 6 Maleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

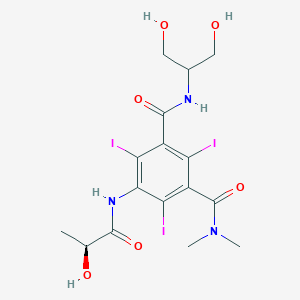

Acotiamide Impurity 6 Maleate is a chemical compound that is an impurity formed during the synthesis of Acotiamide, a drug used for the treatment of functional dyspepsia. This impurity is significant as it can affect the efficacy and safety of the final pharmaceutical product, making its identification and control crucial in the drug manufacturing process .

Mechanism of Action

Target of Action

Acotiamide primarily targets the muscarinic M1 and M2 receptors . These receptors play a crucial role in the regulation of gastrointestinal motility .

Mode of Action

Acotiamide acts as an acetylcholinesterase inhibitor . It inhibits acetylcholine-induced activation of muscarinic M1 and M2 receptors, resulting in enhanced acetylcholine release . This interaction leads to changes in the activity of these receptors and influences the overall function of the gastrointestinal system .

Biochemical Pathways

The primary biochemical pathway affected by Acotiamide involves the modulation of acetylcholine activity in the gastrointestinal system . By inhibiting acetylcholinesterase, Acotiamide increases the availability of acetylcholine, a neurotransmitter that plays a key role in the contraction of smooth muscles in the gastrointestinal tract .

Pharmacokinetics

Acotiamide, the parent compound, is known to be metabolized by ugt1a8 and 1a9 . More research is needed to determine the pharmacokinetic properties of Acotiamide Impurity 6 Maleate.

Result of Action

The primary result of Acotiamide’s action is the promotion of gastrointestinal motility . This can lead to an improvement in symptoms of functional dyspepsia, such as postprandial fullness, upper abdominal bloating, and early satiation .

Biochemical Analysis

Biochemical Properties

Acotiamide acts as an acetylcholinesterase inhibitor . This means that it interacts with the enzyme acetylcholinesterase, preventing it from breaking down acetylcholine, a neurotransmitter involved in muscle contraction and other functions . This interaction enhances the release of acetylcholine .

Cellular Effects

The effects of Acotiamide Impurity 6 Maleate on cells are not fully understood. Acotiamide, the parent compound, has been shown to influence cell function by modulating the activity of acetylcholinesterase . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of this compound is not well-studied. Acotiamide, the parent compound, exerts its effects at the molecular level by inhibiting the activity of acetylcholinesterase . This leads to an increase in the concentration of acetylcholine, which can then bind to and activate muscarinic receptors .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Acotiamide, the parent compound, has been shown to have significant effects on gastric accommodation and gastric emptying over a period of 2 weeks .

Metabolic Pathways

The metabolic pathways involving this compound are not well-studied. Acotiamide, the parent compound, is metabolized by UGT1A8 and 1A9 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acotiamide Impurity 6 Maleate involves multiple steps, starting from the main raw materials such as 2,4,5-trimethoxybenzoic acid, ethyl 2-aminothiazole-4-carboxylate, and N,N-diisopropylethylenediamine. These compounds undergo a series of reactions including condensation, cyclization, and purification to form the final impurity .

Industrial Production Methods: In an industrial setting, the production of this compound follows Good Manufacturing Practices (GMP) to ensure high purity and quality. The process involves large-scale synthesis, rigorous quality control, and regular re-testing to meet regulatory compliance.

Chemical Reactions Analysis

Types of Reactions: Acotiamide Impurity 6 Maleate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Acotiamide Impurity 6 Maleate has several scientific research applications, including:

Chemistry: Used as a reference standard in the identification and quantification of impurities in pharmaceutical research.

Biology: Studied for its potential biological effects and interactions with various biological molecules.

Medicine: Investigated for its role in the safety and efficacy of Acotiamide as a therapeutic agent.

Industry: Utilized in quality control and method validation processes in the pharmaceutical industry

Comparison with Similar Compounds

- Acotiamide Impurity 1

- Acotiamide Impurity 2

- Acotiamide Impurity 3

- Acotiamide Impurity 4

- Acotiamide Impurity 5

- Acotiamide Impurity 7

- Acotiamide Impurity 8 Maleate

- Acotiamide Impurity 9

Comparison: Acotiamide Impurity 6 Maleate is unique in its specific molecular structure and formation pathway. Compared to other impurities, it may have different physicochemical properties and biological activities, which can influence the overall safety and efficacy of the final pharmaceutical product .

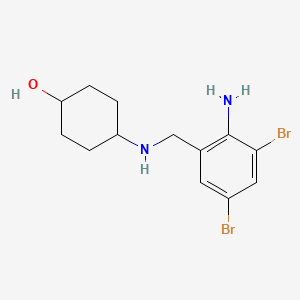

Properties

CAS No. |

185103-81-5 |

|---|---|

Molecular Formula |

C26H36N4O9S |

Molecular Weight |

580.653 |

InChI |

InChI=1S/C22H32N4O5S.C4H4O4/c1-13(2)26(14(3)4)9-8-23-21(28)16-12-32-22(24-16)25-20(27)15-10-18(30-6)19(31-7)11-17(15)29-5;5-3(6)1-2-4(7)8/h10-14H,8-9H2,1-7H3,(H,23,28)(H,24,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

YKSFNGAJFVKGIY-BTJKTKAUSA-N |

SMILES |

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C.C(=CC(=O)O)C(=O)O |

Synonyms |

N-(2-(diisopropylamino)ethyl)-2-(2,4,5-trimethoxybenzamido)thiazoleate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

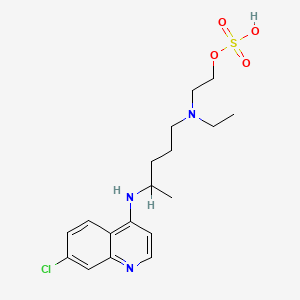

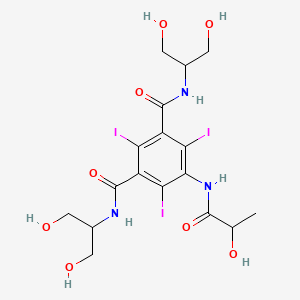

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.